5,6-Dimethylbenzimidazole-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylbenzimidazole-1,2-diamine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is particularly notable for its role as a degradation product of vitamin B12 and its potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzimidazole-1,2-diamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents. This reaction forms the benzimidazole ring structure. Various methods have been developed to optimize this synthesis, including the use of different catalysts and reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The process may be catalyzed by acids or bases to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylbenzimidazole-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylbenzimidazole-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its potential as an enzyme inhibitor.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylbenzimidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dimethylbenzimidazole-1,2-diamine include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 4,5-Dimethylbenzimidazole
- 5-Methylbenzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions of the benzimidazole ring can affect the compound’s ability to interact with biological targets, making it a unique and valuable compound for research and development .
Eigenschaften
CAS-Nummer |
60882-73-7 |
---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
5,6-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)13(11)9(10)12-7/h3-4H,11H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
XAZNNSXRLCQUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.